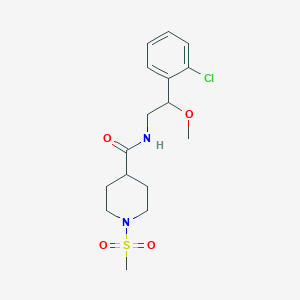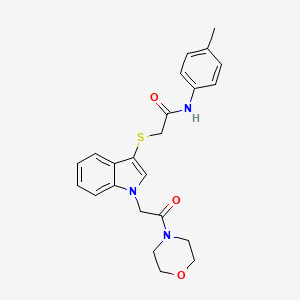
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. MTA is a potent inhibitor of S-adenosylmethionine (SAM) synthesis, which is an important metabolic pathway in cells. In
Aplicaciones Científicas De Investigación
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its effects on neuronal function and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Mecanismo De Acción
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide inhibits SAM synthesis by targeting the enzyme methionine adenosyltransferase (MAT), which is responsible for the conversion of methionine to SAM. SAM is a key molecule in various metabolic pathways, including DNA methylation, protein synthesis, and polyamine synthesis. Inhibition of SAM synthesis by this compound leads to a decrease in these pathways, resulting in a decrease in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide in lab experiments is its potency and specificity as an inhibitor of SAM synthesis. However, this compound is also known to have off-target effects, which can complicate data interpretation. Additionally, this compound is a synthetic compound and may not accurately reflect the effects of natural compounds on SAM synthesis.
Direcciones Futuras
Future research on 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide could focus on its potential applications in cancer therapy, as well as its effects on neuronal function and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of this compound and its off-target effects could help to improve its specificity and efficacy as a research tool. Finally, the development of new compounds based on the structure of this compound could lead to the discovery of more potent and specific inhibitors of SAM synthesis.
Métodos De Síntesis
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide involves several steps, starting from the reaction of indole-3-acetaldehyde with morpholine to form 1-(2-morpholinoethyl)indole-3-carbinol. This intermediate is then reacted with p-tolylthiourea to yield 2-((1-(2-morpholinoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, which is subsequently oxidized to this compound using hydrogen peroxide and catalytic amounts of acetic acid. The final product is obtained by recrystallization from ethanol.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-6-8-18(9-7-17)24-22(27)16-30-21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-29-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHJIQHZONUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

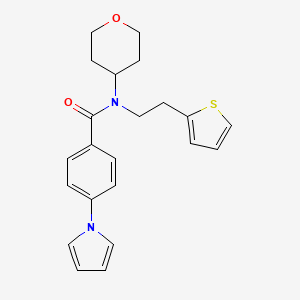
![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)
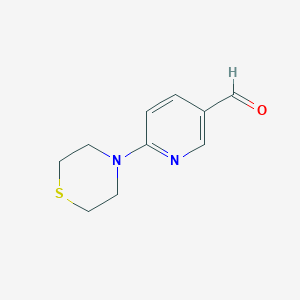

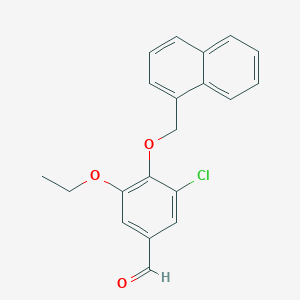
![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)
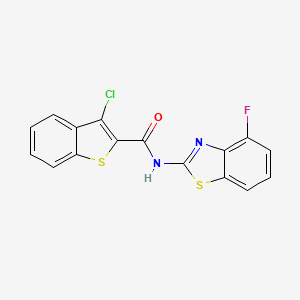
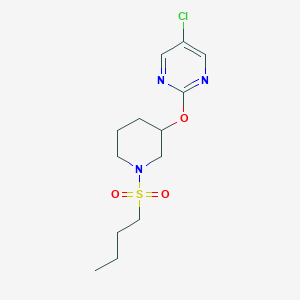
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)
![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)
